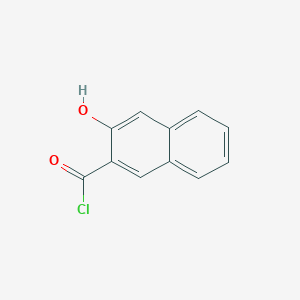

3-Hydroxynaphthalene-2-carbonyl chloride

Katalognummer B154300

Molekulargewicht: 206.62 g/mol

InChI-Schlüssel: RLCZBUOZNFAZLK-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04797337

Procedure details

Also, the azo pigments of Formula I illustrated in FIG. 5 may be prepared, for example, by reacting 2-hydroxy-3-naphthoic acid with thionyl chloride to obtain 2-hydroxy-3-naphthoic acid chloride. Subsequently, the formed acid chloride is added to a solution of N,N-diethylaniline and a halo aniline to yield a halo coupler compound. A 5 millimole amount of 2,7-diaminofluoren-9-one is then tetrazotized by an excess amount of a metal nitrite such as sodium nitrite in an aqueous hydrochloric acid solution at from about 0° C. to about 30° C., and the product is reacted with HBF4. An 11 millimole amount of the halo coupler compound previously prepared is then added to the resulting tetrazonium salt in a solution of dimethylformamide at from about 0° C. to about 30° C., followed by the addition of a base, such as sodium acetate in water, to the reaction mixture. The resulting precipitated product is a disazo pigment of Formula I, the specific compound obtained depending on the dihalo aniline selected during the preparation of the coupler compound. For example, 2,3-dichlloroaniline is selected as a reactant to obtain the coupler compound 2-hydroxy-3-naphtho-2',3'-dichloroanilide, which is then used to prepare 2,7-bis(1'azo-2'-hydroxy-3'naphtho-2",3"-dichloroanilide)fluoren-9-one. The azo pigments are isolated by filtration and purified by repetitive solvent washings, and may be characterized by elemental analysis, melting point, and IR spectroscopy.

[Compound]

Name

azo

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[C:11]([C:12]([OH:14])=O)=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.S(Cl)([Cl:17])=O>>[OH:1][C:2]1[C:11]([C:12]([Cl:17])=[O:14])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1

|

Inputs

Step One

[Compound]

|

Name

|

azo

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC2=CC=CC=C2C=C1C(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=CC2=CC=CC=C2C=C1C(=O)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |